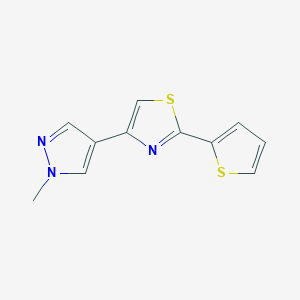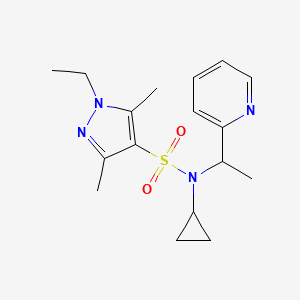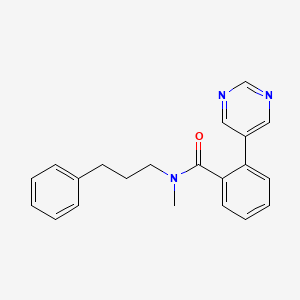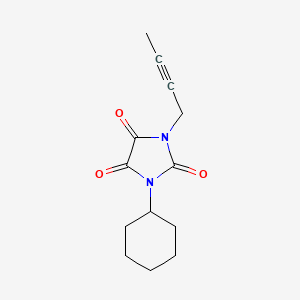![molecular formula C18H27N3O2 B7592906 N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide inhibits the activity of EGFR tyrosine kinase, which is a key driver of NSCLC. It specifically targets the T790M mutation, which is responsible for acquired resistance to first- and second-generation EGFR TKIs. By inhibiting the activity of EGFR, N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to have a potent and selective inhibitory effect on EGFR T790M mutation. It has also been shown to have minimal activity against wild-type EGFR, which reduces the risk of toxicity. In clinical trials, N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to have a favorable safety profile and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is its specificity for EGFR T790M mutation, which makes it an effective targeted therapy for NSCLC patients with this mutation. Another advantage is its favorable safety profile and tolerability. However, one limitation is that it may not be effective in patients without the T790M mutation. Additionally, the synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is a multistep process that requires several purification steps, which can be time-consuming and costly.
Direcciones Futuras
For the development of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide include exploring its use in combination with other therapies and investigating its use in other types of cancer.
Métodos De Síntesis
The synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide involves the reaction of 2-chloro-4-nitroaniline with 1-azepanamine to form N-[3-(azepan-1-yl)phenyl]-2-chloro-4-nitroaniline. The intermediate is then reacted with 2-methylmorpholine-4-carboxylic acid to form N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide. The synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is a multistep process that requires several purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
Propiedades
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-14-21(11-12-23-15)18(22)19-16-7-6-8-17(13-16)20-9-4-2-3-5-10-20/h6-8,13,15H,2-5,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXEAGNEGPBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)


![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)

